In Vivo Analgesic Potency (Mouse Hotplate, IP): Morpholine Derivative Lacks Activity Exhibited by Piperidine Analog
In a direct head-to-head comparison within the same patent (US 3,085,938) and assay, the morpholine-containing target compound, 1-(2,6-dimethylphenoxy)-3-morpholino-2-propanol (Compound 5), showed no analgesic activity up to 100 mg/kg. In striking contrast, its closest piperidine analog, 1-(2,6-dimethylphenoxy)-3-piperidino-2-propanol (Compound 6), was a potent analgesic with an ED50 of 24 mg/kg [1]. This more than 4-fold difference in potency defines a clear functional boundary between the two amines at this specific biological endpoint.
| Evidence Dimension | Analgesic activity (mouse hotplate test, intraperitoneal administration) |
|---|---|
| Target Compound Data | ED50 >100 mg/kg (no analgesia observed up to this dose) |
| Comparator Or Baseline | 1-(2,6-dimethylphenoxy)-3-piperidino-2-propanol (Compound 6), ED50 = 24 ± 1.0 mg/kg |
| Quantified Difference | Target compound ED50 is >4-fold higher than the piperidine comparator, indicating a profound loss of analgesic effect. |
| Conditions | Male mice, intraperitoneal injection, effective dose for analgesia in 50% of animals (ED50), as reported in US Patent 3,085,938 Table I. |
Why This Matters
This directly answers why a scientist would select or deprioritize this compound: if the research goal is analgesic screening, the morpholine variant is demonstrably inferior to the piperidine analog, preventing wasted effort on an inactive scaffold.
- [1] Berger, F. M. & Ludwig, B. J. Analgesic Aryloxypropanolamines. US Patent 3,085,938, Table I, Compounds 5 (morpholino, 2,6-diCH3) and 6 (piperidino, 2,6-diCH3), 1963. View Source
